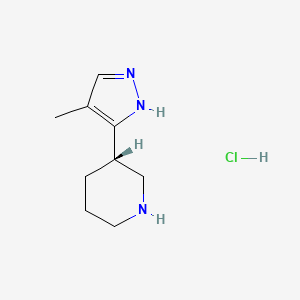
(S)-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hcl is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the pyrazole ring in the structure adds to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hcl typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Attachment to Piperidine: The pyrazole ring is then attached to the piperidine moiety through a series of nucleophilic substitution reactions.
Resolution of Enantiomers: The (S)-enantiomer can be separated using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the piperidine and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group may yield a carboxylic acid derivative.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The piperidine moiety may enhance the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
®-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hcl: The enantiomer of the compound with potentially different biological activities.
3-(4-Methyl-1H-pyrazol-5-YL)piperidine: The non-chiral version of the compound.
Other Piperidine Derivatives: Compounds with similar structures but different substituents on the piperidine or pyrazole rings.
Uniqueness
(S)-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hcl is unique due to its specific stereochemistry and the presence of both piperidine and pyrazole rings, which contribute to its distinct pharmacological profile.
特性
分子式 |
C9H16ClN3 |
|---|---|
分子量 |
201.70 g/mol |
IUPAC名 |
(3S)-3-(4-methyl-1H-pyrazol-5-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H15N3.ClH/c1-7-5-11-12-9(7)8-3-2-4-10-6-8;/h5,8,10H,2-4,6H2,1H3,(H,11,12);1H/t8-;/m0./s1 |
InChIキー |
LJGFGRHPRPQIJR-QRPNPIFTSA-N |
異性体SMILES |
CC1=C(NN=C1)[C@H]2CCCNC2.Cl |
正規SMILES |
CC1=C(NN=C1)C2CCCNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



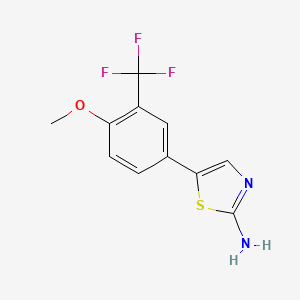
![(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate](/img/structure/B14032104.png)
![1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol](/img/structure/B14032109.png)
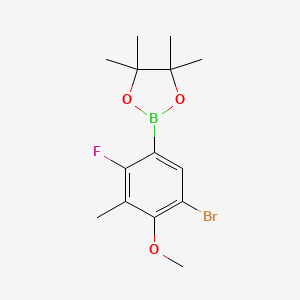

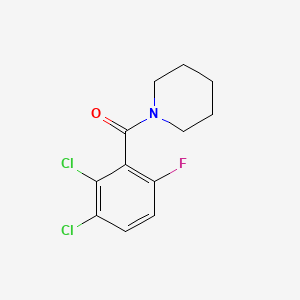
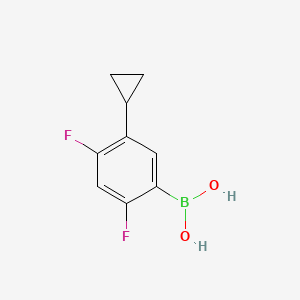
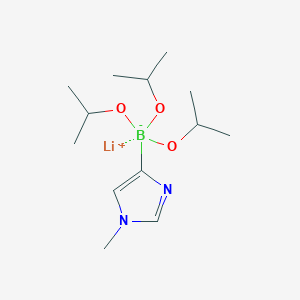
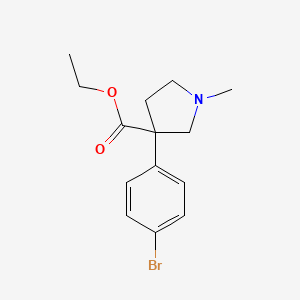
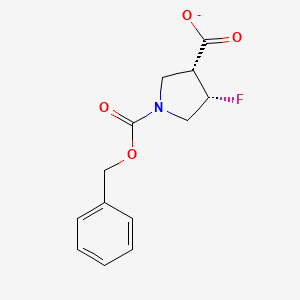
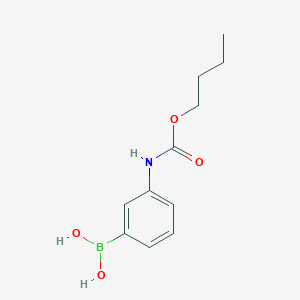
![Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B14032160.png)

